molecular formula C9H5BrF4O2 B1384747 2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one CAS No. 1806313-19-8

2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one

Cat. No. B1384747
CAS RN: 1806313-19-8
M. Wt: 301.03 g/mol
InChI Key: LRQCVFTUNNHZPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research indicates the use of related chemical compounds as intermediates in organic synthesis. For example, 1-bromo-2-(trifluoromethoxy)benzene and 1-bromo-3-(trifluoromethoxy)benzene have been employed in the generation of specific phenyllithium intermediates, which are useful in the synthesis of various organic compounds.


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one” is represented by the InChI code: InChI=1S/C9H5BrF4O2/c10-4-8(15)5-1-6(11)3-7(2-5)16-9(12,13)14/h1-3H,4H2.


Chemical Reactions Analysis

The synthesis of 2-fluoro-2-phenylalkanoic acids, which has applications in medicinal chemistry, involves compounds related to “2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one”. These acids are accessible through specific pathways involving bromo-fluorination of certain styrenes.


Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one” is 301.03 g/mol. The compound is expected to be stored at room temperature.

Scientific Research Applications

Chemical Synthesis and Intermediates

Research indicates the use of related chemical compounds as intermediates in organic synthesis. For example, 1-bromo-2-(trifluoromethoxy)benzene and 1-bromo-3-(trifluoromethoxy)benzene have been employed in the generation of specific phenyllithium intermediates, which are useful in the synthesis of various organic compounds (Schlosser & Castagnetti, 2001).

Synthesis of Fluorinated Compounds

The synthesis of 2-fluoro-2-phenylalkanoic acids, which has applications in medicinal chemistry, involves compounds related to 2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one. These acids are accessible through specific pathways involving bromo-fluorination of certain styrenes (Goj & Haufe, 2006).

Generation of Organofluorine Compounds

Research demonstrates the use of (trifluoromethoxy)benzene derivatives, closely related to the compound , in the production of various organofluorine compounds. These compounds find applications in pharmaceuticals and agrochemicals (Castagnetti & Schlosser, 2001).

Building Blocks in Organic Synthesis

Studies have investigated similar bromo compounds as building blocks in organic synthesis, highlighting their versatility in forming various cyclic structures, which are valuable in drug discovery (Westerlund, Gras, & Carlson, 2001).

Formation of Cyclopropanes and Fluorinated Alcohols

Research also includes the use of bromo and fluoro compounds for generating cyclopropanes and fluorinated alcohols, which have applications in synthesizing bioactive molecules (Shimizu et al., 1998).

Mechanism of Action

While the exact mechanism of action for “2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one” is not specified, research demonstrates the use of (trifluoromethoxy)benzene derivatives, closely related to the compound, in the production of various organofluorine compounds. These compounds find applications in pharmaceuticals and agrochemicals.

Safety and Hazards

While specific safety and hazard information for “2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one” is not available, related compounds have hazard statements such as H302, H315, H319, H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

properties

IUPAC Name

2-bromo-1-[3-fluoro-5-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O2/c10-4-8(15)5-1-6(11)3-7(2-5)16-9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQCVFTUNNHZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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